2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde

Medicinal Chemistry Ion Channel Modulation CNS Drug Discovery

Medicinal chemistry teams replicating US20210387995A1 for Cav1.2 activators need the exact 6-fluoro regioisomer to avoid structural deviation. This compound provides the critical substitution pattern for patent fidelity and selective synthesis. - Exclusive 6-position fluorine directs regioselective condensations with nucleophiles, enabling rational design of isoindolinone-based bioactives. - Built-in 19F NMR probe allows quantitative reaction monitoring across multi-step sequences, even in complex matrices. - Validated substrate for cobalt(III)-carbene radical chemistry, granting access to underrepresented 8-membered ring libraries.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 146137-73-7
Cat. No. B15092586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde
CAS146137-73-7
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=C(C(=CC=C2)F)C=O
InChIInChI=1S/C10H9FO3/c11-9-3-1-2-7(8(9)6-12)10-13-4-5-14-10/h1-3,6,10H,4-5H2
InChIKeyJWVZGMDAMUGWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde Procurement & Differentiation


2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde (CAS 146137-73-7) is an ortho-substituted fluorinated benzaldehyde derivative where the aldehyde group is protected as a cyclic 1,3-dioxolane acetal . Characterized by the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol, it appears as a white to light yellow solid at room temperature . The compound functions as a dual electrophilic/radical intermediate in pharmaceutical synthesis, with its unique regioisomeric identity (fluorine at the 6-position relative to the dioxolane-protected aldehyde) being critical for downstream selectivity in cyclization and condensation reactions [1].

Protected ortho-fluorobenzaldehyde intermediate for multi-step pharmaceutical synthesis

Dual electrophilic/radical reactivity via dioxolane-protected aldehyde and fluorine-modulated pathways

Regioisomeric precision (6-fluoro) for selectivity in cyclization and condensation

Why 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde Cannot Be Substituted


In-class substitution is invalid due to the compound's specific substitution pattern. The ortho-fluorine atom exerts a strong electron-withdrawing effect that modulates the reactivity of the aldehyde and the stability of radical intermediates, a feature absent in non-fluorinated analogs like 2-(1,3-dioxolan-2-yl)benzaldehyde (CAS 59259-01-7) [1]. Furthermore, the regioisomeric position of the fluorine (the 6-position) dictates the regiochemical outcome of condensations with nucleophiles; switching to 5-position (CAS 1258512-08-1) or 4-position (CAS 1135278-07-7) isomers leads to different steric and electronic environments, compromising the selectivity validated in multi-step pharmaceutical routes [2]. The specific combination of the dioxolane protecting group and the ortho-fluorine enables unique metalloradical activation pathways, as demonstrated in cobalt(III)-carbene chemistry, which are inaccessible with chloro- or non-halogenated analogs [3].

Electronics

Non-fluorinated analogs lack the strong electron-withdrawing ortho effect that modulates aldehyde reactivity and radical intermediate stability, potentially leading to different reaction outcomes.

Regiochemistry

3-, 4-, or 5-fluoro isomers alter steric and electronic environments at the condensation site, compromising regioselectivity validated in multi-step pharmaceutical routes.

Mechanism

Chloro- or non-halogenated analogs may not support metalloradical activation pathways demonstrated with the ortho-fluorine, limiting access to specific medium-ring scaffolds.

2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde vs. Key Analogs


Cav1.2 Activator Patent Validation

2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde is explicitly claimed as a key reactant in the synthesis of methyl 4-(3-fluoro-2-(2,2,2-trifluoroethyl)phenyl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate derivatives, which function as Cav1.2 activators (US20210387995A1) [1]. Cav1.2 activators are under investigation for schizophrenia, bipolar disorder, and other CNS indications. This establishes a direct, traceable link between this specific compound and a pharmaceutical patent, a distinction not held by regioisomeric analogs such as 2-(1,3-dioxolan-2-yl)-5-fluorobenzaldehyde (CAS 1258512-08-1) or the non-fluorinated 2-(1,3-dioxolan-2-yl)benzaldehyde (CAS 59259-01-7), which were not used in this patent route .

Cav1.2 Activator Patent
Head-to-head
Explicitly claimed reactant in US20210387995A1 for Cav1.2 activator synthesis
Patent-validated synthetic route context
Regioisomeric analogs not cited in this patent
Medicinal Chemistry Ion Channel Modulation CNS Drug Discovery

Cobalt(III)-Carbene Radical Route to 8-Membered Rings

The compound serves as a competent substrate in the [CoII(TPP)]-catalyzed reaction with tosylhydrazide to generate cobalt(III)-carbene radical intermediates, enabling the synthesis of novel dibenzocyclooctenes and unprecedented monobenzocyclooctadienes in good yields [1]. This specific reactivity profile is attributed to the ortho-aryl aldehyde geometry, where the 6-fluorine substituent influences the electronics of the carbene radical, facilitating hydrogen atom transfer from the bis-allylic/benzallylic C-H bond [1]. Non-fluorinated analogs such as 2-(1,3-dioxolan-2-yl)benzaldehyde (CAS 59259-01-7) are expected to show altered reactivity due to the absence of the electron-withdrawing fluorine, which DFT calculations suggest is critical for the radical rebound mechanism [2].

Metalloradical 8-Membered Rings
Data to verify
Validated substrate for Co(II) porphyrin-catalyzed dibenzocyclooctene synthesis
Supports medium-ring library synthesis review
Non-fluorinated analog reactivity not reported in this context
Synthetic Methodology Metalloradical Catalysis Medium-Sized Rings

Fluorine-Directed Regioselectivity in Isoindolinone Synthesis

In a systematic study of the condensation of eleven monosubstituted o-phthaldialdehydes with alanine (Tetrahedron, 2018), the 6-fluoro substituent on the target compound directly influences the regioselectivity of isoindolinone formation [1]. While the exact regioselectivity ratio for the 6-fluoro analog versus non-fluorinated or chloro analogs is detailed in the full text, the study establishes that electronic and steric modulation by this specific substituent was critical to designing a disubstituted substrate that reacted with very high control on a gram scale [1]. Analogs substituted at the 3-, 4-, or 5-positions with fluorine, or with chlorine instead of fluorine, would alter this regiochemical outcome, potentially leading to undesired isomers .

Isoindolinone Regioselectivity
Cross-study
6-fluoro directs condensation outcome in systematic o-phthaldialdehyde study
Regiochemical review essential for desired isomer
Specific ratio not publicly extracted; qualitative differentiation established
Heterocyclic Chemistry Regioselective Synthesis Bioactive Scaffolds

Ortho-Fluorine Impact on Physicochemical Properties

The presence of the ortho-fluorine atom at the 6-position imparts distinct physicochemical properties compared to the non-fluorinated analog 2-(1,3-dioxolan-2-yl)benzaldehyde (CAS 59259-01-7, MW 178.18 g/mol) . The target compound (MW 196.18 g/mol) exhibits a predicted LogP of 0.9 and a density of 1.300±0.06 g/cm³ [1]. The fluorine atom provides a significant electronegative perturbation, increasing the molecular dipole moment (class effect of ortho-fluorobenzaldehydes) and altering the compound's hydrogen bond acceptor capacity, which affects both chromatographic behavior and binding interactions in biological systems [2].

Physicochemical Profile
Cross-study
Predicted LogP = 0.9; MW = 196.18 g/mol
Physicochemical context differs from non-fluorinated analog
Predicted data; non-fluorinated analog LogP not available for direct comparison
Physicochemical Properties Drug Design ADME Prediction

Commercial Purity for Multi-Step Synthesis

Reputable vendors including Boroncore, ChemScene, and Leyan supply 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde at a purity of NLT 98% . This purity specification is critical because the compound serves as an intermediate in multi-step pharmaceutical syntheses (e.g., Cav1.2 activators), where lower purity could introduce side products that propagate through subsequent steps. By contrast, the non-fluorinated analog 2-(1,3-dioxolan-2-yl)benzaldehyde (CAS 59259-01-7) is commercially available at a lower standard purity of 93% . This quantitative purity differential has direct implications for procurement in medicinal chemistry, where higher purity starting materials reduce downstream purification burden.

Commercial Purity
Cross-study
Standard purity ≥98% (NLT 98%) vs. 93% for non-fluorinated analog
Supports reduced side-product risk in multi-step sequences
Vendor-reported HPLC/GC purity
Chemical Procurement Quality Control Synthetic Reliability

19F NMR Spectroscopic Differentiation

The ortho-fluorine atom at the 6-position provides a unique 19F NMR spectroscopic handle that is entirely absent in non-fluorinated analogs such as 2-(1,3-dioxolan-2-yl)benzaldehyde (CAS 59259-01-7) . This enables real-time reaction monitoring by 19F NMR without interference from protonated solvents or reagents, a significant advantage for process analytical technology (PAT) in scale-up chemistry. In the Cav1.2 activator synthesis (US20210387995A1), the fluorine atom is retained in the final bioactive molecule, making the fluorinated starting material essential not merely as a synthetic intermediate but as a source of the pharmacophoric fluorine [1].

19F NMR Handle
Class-level
Ortho-fluorine enables quantitative 19F NMR reaction monitoring
Supports process analytical technology context
Absent in non-fluorinated analogs; retained in Cav1.2 activator final molecule
Analytical Chemistry 19F NMR Reaction Monitoring

2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde Applications


Cav1.2 Activator Discovery for CNS Disorders

This compound is the validated starting material for synthesizing furo[3,4-b]pyridine-3-carboxylate Cav1.2 activators, as explicitly described in US20210387995A1 [1]. Procurement of this specific fluorinated benzaldehyde is mandatory for medicinal chemistry teams replicating or expanding upon this patent family, as regioisomeric substitution would introduce structural deviation from the claimed chemical matter. The target indications—schizophrenia, bipolar disorder, and major depressive disorder—represent areas of significant pharmaceutical investment.

8-Membered Ring Library Synthesis via Metalloradicals

Research groups employing cobalt(II) porphyrin catalysts for the construction of medium-sized rings should prioritize this compound as a validated o-aryl aldehyde substrate [2]. The electron-withdrawing ortho-fluorine stabilizes the cobalt(III)-carbene radical intermediate, facilitating hydrogen atom transfer and enabling access to both dibenzocyclooctene and monobenzocyclooctadiene scaffolds. These 8-membered ring systems are underrepresented in screening libraries due to synthetic challenges, making this methodology and substrate combination valuable for library expansion.

Regioselective Isoindolinone Synthesis

For programs targeting isoindolinone-based bioactive compounds (e.g., Pazinaclone, Indoprofen analogs), this compound provides a defined regiochemical entry point as demonstrated in the systematic study by D'Hollander and Westwood [3]. The fluorine substituent at the 6-position directs the condensation with alanine, and knowledge of this regiochemical outcome enables rational design of disubstituted substrates for high-control synthesis. Procurement of the correct regioisomer is essential, as the 3-, 4-, or 5-fluoro isomers would yield different product distributions.

19F NMR Process Monitoring and Scale-Up

Process chemistry groups developing scalable routes to fluorinated heterocycles benefit from the fluorine atom in this compound as a built-in 19F NMR probe . This allows for quantitative reaction monitoring in complex matrices where 1H NMR signals are obscured by solvents or reagents. The 19F handle is retained in downstream products of the Cav1.2 activator synthesis, providing analytical continuity from starting material through to final API.

Application
Selection Property
Validation Focus
Cav1.2 Activator CNS Research
Patent-validated synthetic intermediate
Route fidelity to US20210387995A1 claim scope
8-Membered Ring Library Synthesis
Metalloradical substrate suitability
Cobalt(III)-carbene radical pathway review
Regioselective Isoindolinone Synthesis
6-fluoro regiochemical direction
Condensation outcome with nucleophiles
19F NMR Process Monitoring
Fluorine spectroscopic handle
Quantitative in-situ reaction analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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